molecular formula C10H13N3OS B2685763 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034553-04-1

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2685763
CAS No.: 2034553-04-1
M. Wt: 223.29
InChI Key: HQFKKYCIAZKROZ-UHFFFAOYSA-N
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Description

2-thia-5-azabicyclo[221]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms

Scientific Research Applications

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound is unknown without specific biological or pharmacological studies. If this compound has biological activity, it could potentially interact with various biological targets due to the presence of multiple functional groups .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the properties and potential applications of this complex molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the bicyclic structure or the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone is unique due to its combination of a sulfur-containing bicyclic structure and a pyrazole ring. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-12-9(2-3-11-12)10(14)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFKKYCIAZKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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